Cas no 36404-30-5 (3,4-Dichloroanisole)

3,4-Dichloroanisole is a chlorinated aromatic ether with the molecular formula C₇H₆Cl₂O. It is commonly used as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The compound features two chlorine substituents on the benzene ring, enhancing its reactivity and utility in electrophilic substitution reactions. Its stability and well-defined structure make it a valuable building block for constructing more complex molecules. 3,4-Dichloroanisole is typically handled under controlled conditions due to its potential sensitivity to light and moisture. Its purity and consistent performance in synthetic applications underscore its importance in industrial and research settings.
3,4-Dichloroanisole structure
3,4-Dichloroanisole structure
Product Name:3,4-Dichloroanisole
CAS No:36404-30-5
MF:C7H6Cl2O
MW:177.027940273285
MDL:MFCD00070785
CID:89196
PubChem ID:37438
Update Time:2025-09-27

3,4-Dichloroanisole Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dichloro-4-methoxybenzene
    • 3,4-Dichloroanisole
    • Benzene, 1,2-dichloro-4-methoxy-
    • 3,4-DICHLOROMETHOXYBENZENE
    • VISJRVXHPNMYRH-UHFFFAOYSA-N
    • 1,2-DICHLORO-4-METHYXYBENZENE
    • 3,4-Dichloroanizole
    • PubChem3683
    • 4,5-dichlorophenyl methyl ether
    • 1,2-Dichloro-4-methoxy-benzene
    • 3,4-Dichlorophenol, methyl ether
    • Benzene, 1,2-dichloro-4-methoxy
    • 4618AB
    • AS04197
    • AS028
    • AS-59716
    • CS-0150497
    • DTXSID60189926
    • MFCD00070785
    • SY235910
    • 1,2-dichloro-4-methoxy-benzene;3,4-Dichloroanisole
    • FT-0614223
    • SCHEMBL13322153
    • NS00030033
    • A823229
    • AKOS015890130
    • SCHEMBL1145316
    • EN300-7057467
    • 36404-30-5
    • MDL: MFCD00070785
    • Inchi: 1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
    • InChI Key: VISJRVXHPNMYRH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)OC)Cl
    • BRN: 775080

Computed Properties

  • Exact Mass: 175.98000
  • Monoisotopic Mass: 175.97957
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: liquid
  • Density: 1,33 g/cm3
  • Melting Point: -8--7°C
  • Boiling Point: 200-204°C
  • Flash Point: 200-204°C
  • Refractive Index: 1.556-1.558
  • PSA: 9.23000
  • LogP: 3.00200
  • Solubility: Insoluble

3,4-Dichloroanisole Security Information

3,4-Dichloroanisole Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,4-Dichloroanisole Pricemore >>

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3,4-Dichloroanisole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:36404-30-5)3,4-Dichloroanisole
Order Number:A823229
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):598.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:36404-30-5)3,4-Dichloroanisole
Order Number:LE17730
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3,4-Dichloroanisole

Professional Introduction to 3,4-Dichloroanisole (CAS No. 36404-30-5)

3,4-Dichloroanisole, with the chemical formula C₇H₅Cl₂O and CAS number 36404-30-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This chlorinated derivative of anisole exhibits unique structural and chemical properties that make it valuable in various industrial and scientific applications. The presence of two chlorine atoms at the 3rd and 4th positions on the benzene ring imparts distinct reactivity and functionality, which has been extensively studied in recent years.

The compound's molecular structure allows for diverse chemical transformations, making it a versatile intermediate in synthesizing more complex molecules. In particular, its aromatic ring system combined with electron-withdrawing chlorine substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in modern drug discovery and material science. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures essential for pharmaceuticals and advanced materials.

Recent advancements in synthetic methodologies have highlighted the role of 3,4-Dichloroanisole in developing novel heterocyclic compounds. Researchers have leveraged its reactivity to create derivatives with enhanced biological activity. For instance, studies have demonstrated its potential in generating substituted phenols and pyrazoles, which are known for their pharmacological properties. The introduction of chlorine atoms at specific positions influences electronic distribution, affecting both the reactivity and the biological profile of the resulting compounds.

In pharmaceutical applications, 3,4-Dichloroanisole serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its structural motif is frequently incorporated into molecules targeting neurological disorders, infectious diseases, and inflammatory conditions. The dichloro substitution pattern enhances binding affinity to biological targets by optimizing hydrophobic interactions and dipole moments. This has led to the exploration of its derivatives as potential inhibitors of enzymes like kinases and phosphodiesterases, which play critical roles in disease pathways.

The compound's significance extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 3,4-Dichloroanisole have been investigated for their herbicidal and pesticidal properties. The chlorine atoms facilitate interactions with biological systems, leading to potent effects on unwanted vegetation and pests while maintaining selectivity. Such applications underscore the compound's versatility as a building block in developing environmentally sustainable solutions.

From a material science perspective, 3,4-Dichloroanisole contributes to the development of advanced polymers and liquid crystals. Its aromatic structure allows for integration into conjugated systems, improving electrical conductivity and optical properties. Researchers have explored its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular arrangement is crucial for device performance. These innovations highlight the compound's role in next-generation electronic materials.

The synthesis of 3,4-Dichloroanisole itself has seen significant refinements in recent years. Catalytic methods have been developed to improve yield and selectivity while reducing environmental impact. For example, palladium-catalyzed chlorination strategies offer a more efficient route compared to traditional methods involving harsh reagents. Such advancements align with global efforts to promote green chemistry principles, ensuring sustainable production processes for valuable intermediates like this one.

Electrochemical approaches have also gained traction in the synthesis of 3,4-Dichloroanisole, providing an alternative to conventional thermal methods. These techniques enable milder reaction conditions and often result in higher atom economy. The ability to produce this compound with minimal waste is particularly attractive for industrial-scale applications where cost-effectiveness and sustainability are paramount considerations.

The compound's behavior under various conditions has been thoroughly characterized through spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses provide critical insights into its structure-function relationships, aiding researchers in designing modified derivatives with tailored properties. Computational chemistry methods further complement experimental data by predicting reaction outcomes and optimizing synthetic routes before experimental validation.

In conclusion, 3,4-Dichloroanisole (CAS No.36404-30-5) represents a cornerstone compound in modern chemical synthesis with far-reaching implications across multiple industries. Its unique structural features enable diverse applications from drug development to advanced materials manufacturing while maintaining compatibility with evolving green chemistry practices. As research continues to uncover new methodologies for its production and utilization, this compound will undoubtedly remain at the forefront of scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36404-30-5)3,4-Dichloroanisole
A823229
Purity:99%
Quantity:500g
Price ($):598.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:36404-30-5)3,4-Dichloroanisole
LE17730
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email